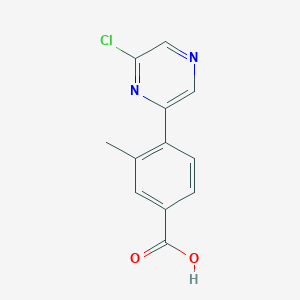

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid

CAS No.: 1020718-71-1

Cat. No.: VC2626998

Molecular Formula: C12H9ClN2O2

Molecular Weight: 248.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020718-71-1 |

|---|---|

| Molecular Formula | C12H9ClN2O2 |

| Molecular Weight | 248.66 g/mol |

| IUPAC Name | 4-(6-chloropyrazin-2-yl)-3-methylbenzoic acid |

| Standard InChI | InChI=1S/C12H9ClN2O2/c1-7-4-8(12(16)17)2-3-9(7)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17) |

| Standard InChI Key | VFJAUKRMTAPILA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CN=CC(=N2)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CN=CC(=N2)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid features a benzoic acid backbone with two key substituents: a methyl group at the 3-position and a 6-chloropyrazin-2-yl group at the 4-position. This creates a molecule with multiple functional groups and potential reactive sites. The structural arrangement results in a compound with both aromatic and heterocyclic characteristics, contributing to its chemical behavior and reactivity profiles. The presence of the carboxylic acid group, chlorine atom, and nitrogen-containing pyrazine ring provides multiple sites for potential chemical modifications and interactions.

Physical and Chemical Properties

The compound has a molecular formula of C12H9ClN2O2 and a molecular weight of 248.66 g/mol. As a solid at room temperature, it exhibits chemical properties consistent with both carboxylic acids and heterocyclic compounds. The compound's structure suggests it would likely demonstrate moderate solubility in organic solvents due to its aromatic nature, while the carboxylic acid group could enable some solubility in basic aqueous solutions through salt formation.

Chemical Identifiers and Specifications

The compound can be identified through several standardized chemical identifiers as presented in Table 1:

Table 1: Chemical Identifiers of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid

| Parameter | Value |

|---|---|

| CAS Number | 1020718-71-1 |

| IUPAC Name | 4-(6-chloropyrazin-2-yl)-3-methylbenzoic acid |

| Molecular Formula | C12H9ClN2O2 |

| Molecular Weight | 248.66 g/mol |

| Standard InChI | InChI=1S/C12H9ClN2O2/c1-7-4-8(12(16)17)2-3-9(7)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17) |

| Standard InChIKey | VFJAUKRMTAPILA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CN=CC(=N2)Cl |

These identifiers allow for unambiguous identification of the compound in chemical databases and literature.

Structural Analysis and Characterization

Analytical Techniques

High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed analytical techniques for compounds of this nature, providing accurate methods for purity assessment and structural confirmation. The molecular ion peak in mass spectrometry would be expected at m/z 248, corresponding to the molecular weight, with characteristic isotope patterns due to the presence of chlorine.

Structural Relationships and Comparisons

Comparison with Related Compounds

The structural features of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid share similarities with other compounds documented in the literature, providing context for understanding its properties and potential functions. For instance, methyl 4-(6-chloropyrazin-2-yl)benzoate, which differs by lacking the methyl group at the 3-position and having a methyl ester instead of a carboxylic acid group, has been reported in chemical databases . This related compound has a molecular weight of 248.66 g/mol, identical to our target compound despite the structural differences, indicating that the molecular formula remains the same despite the different functional group arrangement.

Another related compound, 4-ethyl-3-methylbenzoic acid, shares the benzoic acid backbone with a methyl substituent at the 3-position, but lacks the pyrazine moiety, instead featuring an ethyl group at the 4-position . This compound has a simpler structure with molecular formula C10H12O2 and molecular weight of 164.20 g/mol.

Structure-Property Relationships

The presence of a chloropyrazine moiety in 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid distinguishes it from simple benzoic acid derivatives. Pyrazine-containing compounds often demonstrate interesting biological activities due to the nitrogen-containing heterocycle's ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The chlorine substituent on the pyrazine ring adds further functionality, potentially serving as a leaving group in nucleophilic substitution reactions or contributing to specific binding interactions in biological contexts.

Future Research Directions

Expanding Chemical Understanding

Further research into the synthesis, reactivity, and properties of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid could enhance our understanding of this compound and its potential applications. Specific areas for investigation might include:

-

Development of efficient and scalable synthetic routes

-

Comprehensive spectroscopic characterization

-

Investigation of reactivity patterns and chemical transformations

-

Exploration of potential derivatization strategies

-

Analysis of crystal structure and solid-state properties

Biological Evaluation Possibilities

The structural features of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid suggest potential for biological activity. Future research could explore:

-

Screening for antimicrobial, antifungal, or anticancer activities

-

Investigation of enzyme inhibitory properties

-

Evaluation of potential interactions with specific biological targets

-

Development of structure-activity relationships through systematic molecular modifications

-

Assessment of pharmacokinetic properties and drug-like characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume